[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester
Description
[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester is a chiral piperidine derivative featuring a cyclopropane-carbamic acid benzyl ester core and a 2-aminoethyl side chain.
Properties
IUPAC Name |
benzyl N-[(3S)-1-(2-aminoethyl)piperidin-3-yl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c19-10-12-20-11-4-7-17(13-20)21(16-8-9-16)18(22)23-14-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14,19H2/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRPTTPEWYFPNN-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCN)N(C2CC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)CCN)N(C2CC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester, also known as AM96578, is a compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is benzyl N-[(3S)-1-(2-aminoethyl)piperidin-3-yl]-N-cyclopropylcarbamate, with the following chemical formula:
- Molecular Formula : C₁₈H₂₇N₃O₂
- CAS Number : 919107-04-3
Research indicates that [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester may exert its biological effects through several mechanisms:
- Cholinesterase Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's. Inhibition of these enzymes can enhance acetylcholine levels in the brain, thereby improving cognitive functions .
- Anti-Cancer Activity : Studies have indicated that derivatives of piperidine compounds, including this one, exhibit cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact effectively with protein binding sites, potentially leading to apoptosis in cancer cells .
- Muscarinic Receptor Modulation : The compound acts as a ligand for the M3 muscarinic acetylcholine receptor (M3R), which plays a role in cell proliferation and resistance to apoptosis in colorectal cancer .
Case Studies
Recent studies have highlighted the efficacy of [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester in various biological assays:
Safety and Toxicology
The safety profile of [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester indicates moderate toxicity:
Scientific Research Applications
Pharmacological Applications
-
Neuropharmacology :
- The compound has been studied for its potential neuroprotective effects. It may interact with neurotransmitter systems, particularly in the modulation of dopamine and serotonin pathways, which are crucial in treating neurological disorders such as Parkinson's disease and depression.
-
Antidepressant Activity :
- Research indicates that compounds with similar structural features can exhibit antidepressant properties by enhancing neurogenesis and synaptic plasticity in animal models. [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester may contribute to these effects through its action on specific receptors.
-
Pain Management :
- The compound's ability to modulate pain pathways suggests it could be beneficial in developing new analgesics. Its interaction with pain receptors may provide insights into alternative pain management strategies without the side effects associated with traditional opioids.
Synthesis and Characterization
The synthesis of [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester involves multiple steps that require careful control of reaction conditions to ensure high yields and purity. The synthesis typically includes:
- Protecting groups to prevent unwanted reactions.
- Specific solvents that influence the reaction pathway.
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry explored the neuroprotective properties of similar carbamate derivatives. The findings demonstrated that these compounds could reduce oxidative stress markers in neuronal cell cultures, suggesting a protective mechanism against neurodegenerative diseases.
Case Study 2: Antidepressant Activity
In another study conducted on rodent models, a compound structurally related to [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester showed significant improvements in depressive-like behaviors when administered over several weeks. This study highlighted the potential for developing new antidepressants based on this chemical scaffold.
Toxicology and Safety
While exploring its applications, safety data sheets indicate that the compound may cause skin and eye irritation upon contact. Proper handling procedures are necessary to mitigate risks during laboratory research.
Comparison with Similar Compounds
Structural Analogues in Piperidine-Carbamate Derivatives
The following table summarizes key structural and functional differences between the target compound and related analogs:
Key Observations:
Aminoethyl vs. Amide/Chloroacetyl Side Chains: The target compound’s 2-aminoethyl group provides a primary amine for hydrogen bonding or salt bridge formation, contrasting with the amide (e.g., 1353946-39-0) or chloroacetyl (e.g., 54981-19-0) groups, which alter polarity and reactivity . Chloroacetyl derivatives (e.g., 54981-19-0) may exhibit enhanced electrophilicity, enabling covalent interactions with biological targets .
Piperidine Substitutions: Hydroxy-piperidine analogs (e.g., (R)-3-hydroxy-piperidine derivatives) introduce hydrogen-bond donors, which could influence receptor binding kinetics compared to the target compound’s cyclopropane-carbamate .
Pharmacological and Physicochemical Comparisons
While direct pharmacological data for the target compound are scarce, insights can be extrapolated from structurally related GPCR modulators:
- Aprepitant Analogs : Compounds like aprepitant (NK1 receptor antagonist) share piperidine cores but incorporate trifluoromethylphenyl and morpholine groups for enhanced receptor affinity . The absence of such groups in the target compound suggests divergent target profiles.
- SR140333/SR142801 : These piperidine-based tachykinin antagonists feature dichlorophenyl and benzoyl groups, highlighting the role of aromatic substituents in potency—a contrast to the target’s cyclopropane .
Physicochemical Properties:
- Lipophilicity : The cyclopropane and benzyl ester in the target compound likely increase logP compared to hydroxy-piperidine analogs, favoring blood-brain barrier penetration.
- Solubility: The primary amine in the aminoethyl group may improve aqueous solubility relative to amide or chloroacetyl analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
